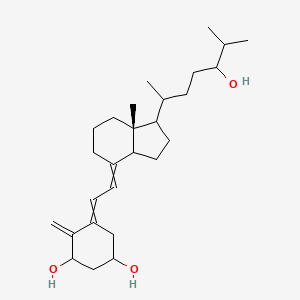

1a,24(R)-Dihydroxycholecalciferol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

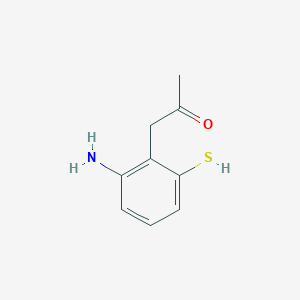

Tacalcitol is a synthetic analogue of vitamin D3, specifically known as 1,24-dihydroxyvitamin D3. It is primarily used as a topical treatment for psoriasis, a chronic skin condition characterized by red, scaly patches. Tacalcitol works by slowing down the overproduction of skin cells, thereby reducing the formation of plaques .

Preparation Methods

The synthesis of tacalcitol involves several key steps, starting from L-valine and Inhoffen-Lythgoe diol. One of the notable synthetic routes includes the modified Julia olefination reaction of β-oxybenzothiazol-2-yl sulfone with a C/D ring-containing aldehyde. This reaction helps in accessing decagrams of fully functionalized C/D ring synthon. The Horner-Wadsworth-Emmons reaction between the C/D ring fragment and commercially available phosphonate completes the carbo-skeleton, which is then elaborated into tacalcitol .

Chemical Reactions Analysis

Tacalcitol undergoes various chemical reactions, including:

Oxidation: Tacalcitol can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.

Substitution: Substitution reactions can occur at various positions on the tacalcitol molecule, leading to the formation of different analogues. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Tacalcitol has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactions of vitamin D analogues.

Biology: Tacalcitol is used to study the effects of vitamin D analogues on cell differentiation and proliferation.

Medicine: It is primarily used in the treatment of psoriasis and other skin conditions like chronic chapped lips and severe dry skin conditions.

Mechanism of Action

Tacalcitol exerts its effects by interacting with vitamin D receptors on keratinocytes, the predominant cell type in the epidermis. By binding to these receptors, tacalcitol reduces excessive cell turnover, thereby normalizing the growth and development of skin cells. This action helps in reducing the scaling and inflammation characteristic of psoriasis .

Comparison with Similar Compounds

Tacalcitol is one of several vitamin D analogues used in the treatment of psoriasis. Other similar compounds include:

Calcipotriol: Another vitamin D analogue used for psoriasis, known for its efficacy but also associated with skin irritation.

Calcitriol: The hormonally active form of vitamin D3, used in various treatments but with a higher risk of causing hypercalcemia.

Maxacalcitol: A vitamin D analogue with similar applications but different pharmacokinetic properties.

Paricalcitol: Used primarily in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.

Eldecalcitol: Another vitamin D analogue used in the treatment of osteoporosis and psoriasis

Tacalcitol is unique in its reduced effect on calcium metabolism compared to other vitamin D analogues, making it a safer option for long-term use in dermatological treatments .

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

5-[2-[(7aR)-1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/t18?,22?,23?,24?,25?,26?,27-/m1/s1 |

InChI Key |

BJYLYJCXYAMOFT-CRKWGWAWSA-N |

Isomeric SMILES |

CC(C)C(CCC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.